(1R,2R)-2-PCCA, or (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid, is a synthetic compound that acts as a potent agonist for the GPR88 receptor, which is implicated in various neuropsychiatric disorders. The compound is characterized by its unique cyclopropane structure and has been the subject of extensive pharmacological research due to its potential therapeutic applications.
The compound was first synthesized in studies aimed at exploring GPR88 ligands, with its structural properties and biological activities being reported in several publications. It belongs to the class of cyclopropanecarboxylic acids and is classified as a small molecule drug candidate. Its significance lies in its function as an allosteric modulator of the GPR88 receptor, which plays a role in neurotransmitter signaling pathways.
The synthesis of (1R,2R)-2-PCCA involves several key steps:
The molecular structure of (1R,2R)-2-PCCA features a cyclopropane ring attached to a pyridine moiety. Its chemical formula is CHNO, with a molecular weight of approximately 178.20 g/mol. The stereochemistry is critical for its biological activity, with the (1R,2R) configuration being necessary for optimal interaction with the GPR88 receptor.
(1R,2R)-2-PCCA participates in several chemical reactions primarily related to its role as a GPR88 agonist:
The mechanism by which (1R,2R)-2-PCCA exerts its effects involves:
Relevant data from studies indicate that the compound maintains its agonistic properties across a range of concentrations, with an EC value reported at approximately 3 nM in cell-free assays .
(1R,2R)-2-PCCA has potential applications in:
G Protein-Coupled Receptor 88 (GPR88) is an orphan class A G protein-coupled receptor predominantly localized within the striatum, exhibiting enriched expression in both striatonigral and striatopallidal pathways. Its distribution extends to cortical regions, amygdala, and hypothalamus, though striatal medium spiny neurons represent its primary site of expression. Ultrastructural studies confirm its postsynaptic localization, positioning it strategically to modulate dopaminergic, GABAergic, and glutamatergic signaling pathways. The receptor remains classified as "orphan" because its endogenous ligand has yet to be identified despite extensive deorphanization efforts [1] [3] [5].
Genetic ablation studies in mice have established GPR88's critical role in regulating striatal functions. Knockout models exhibit multifaceted behavioral phenotypes including locomotor hyperactivity, disrupted sensorimotor gating (evidenced by impaired prepulse inhibition), reduced anxiety, poor motor coordination, and increased sensitivity to psychostimulants like amphetamine. These phenotypes correlate with dysregulation of dopamine receptor sensitivity—particularly dopamine D2 receptor hypersensitivity—and implicate GPR88 in neuropsychiatric and neurodegenerative conditions. Human genetic association studies further link GPR88 polymorphisms to schizophrenia, bipolar disorder, Parkinson's disease, attention-deficit/hyperactivity disorder, and substance use disorders, solidifying its therapeutic potential [1] [3] [4].
The absence of endogenous ligands or optimized pharmacological tools has historically hindered mechanistic exploration of GPR88 signaling. Evidence suggests predominant coupling to Gαi/o proteins, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate production. However, the receptor's structural uniqueness—including absence of conserved disulfide bonds and a PIF motif—hints at atypical activation mechanisms distinct from classical class A G protein-coupled receptors [1] [3].
Table 1: Central Nervous System Disorders Associated with GPR88 Dysregulation
| Disorder Category | Specific Conditions | Evidence Source |
|---|---|---|
| Psychiatric Disorders | Schizophrenia, Bipolar Disorder | Knockout mouse phenotypes, Genetic association studies |
| Neurodegenerative | Parkinson's Disease | Striatal expression patterns, Genetic links |
| Addictive Behaviors | Alcohol Use Disorder, Drug Addiction | Increased alcohol seeking in knockout mice |
| Neurodevelopmental | Attention-Deficit/Hyperactivity Disorder | Motor impulsivity phenotypes |
(1R,2R)-2-((2-Pyridin-2-yl)cyclopropyl)carboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4'-propylbiphenyl-4-yl)amide, designated (1R,2R)-2-PCCA, emerged from targeted medicinal chemistry campaigns to develop synthetic agonists for probing GPR88 function. Its discovery addressed the critical gap in GPR88 pharmacology by providing the first potent and selective agonist tool compound. The compound features three distinct moieties: an aminoalkyl group (R1), a pyridylcyclopropyl group (R2), and a biaryl group (R3), configured with specific stereochemistry essential for activity [1] [2] [6].
Pharmacological characterization demonstrated that (1R,2R)-2-PCCA acts as a potent Gαi-coupled agonist. In cell lines stably expressing human GPR88, it inhibited forskolin- or isoproterenol-stimulated cyclic adenosine monophosphate accumulation concentration-dependently, yielding half-maximal effective concentration values ranging from 3 nanomolar to 603 nanomolar across assay formats—discrepancies attributed to methodological variations. Crucially, (1R,2R)-2-PCCA exhibited no activity in G Protein-Coupled Receptor 88-deficient cells or membranes, confirming target specificity. Calcium mobilization assays using promiscuous Gαqi5/Gαq16 chimeric proteins further validated its efficacy, though no Gαq coupling occurred natively. Selectivity profiling against panels of central nervous system targets (including receptors, ion channels, and transporters) revealed minimal off-target interactions, solidifying its utility as a specific G Protein-Coupled Receptor 88 probe [1] [2] [7].
Structure-activity relationship studies established stringent requirements for agonism: modification of the R1 primary amine abolished activity, while substitutions on the biphenyl ring (R3) modulated potency and physicochemical properties. The stereochemistry proved critical—the (S,S)-diastereomer of the cyclopropane ring exhibited substantially reduced potency (half-maximal effective concentration = 1738 nanomolar) compared to the (R,R)-configured parent compound. Despite its favorable in vitro profile, (1R,2R)-2-PCCA suffers from high lipophilicity (calculated partition coefficient ≈ 6.19), predicting poor blood-brain barrier penetration and limiting in vivo applicability [1] [2] [6].
Table 2: Comparative Pharmacological Profile of Select G Protein-Coupled Receptor 88 Agonists
| Compound | cAMP EC₅₀ (nM) | Binding Affinity (Kᵢ, nM) | cLogP | Key Features |
|---|---|---|---|---|
| (1R,2R)-2-PCCA | 3 - 603 | 277 ± 39 | 6.19 | First potent agonist; High lipophilicity |
| RTI-13951-33 | 45 | 224 ± 36 | 3.34 | Improved brain penetration |
| (S,S)-2-PCCA | 1738 | 487 ± 46 | ~6.19 | Inactive isomer; Validates stereospecificity |
| 2-AMPP | 304 | 219 ± 54 | N/A | Distinct chemotype |
(1R,2R)-2-PCCA has proven instrumental in advancing G Protein-Coupled Receptor 88 deorphanization and mechanistic elucidation, despite not being the endogenous ligand. Its most significant contribution emerged from structural biology studies that resolved cryogenic electron microscopy structures of the human G Protein-Coupled Receptor 88-Gi1 signaling complex bound to (1R,2R)-2-PCCA. Surprisingly, these structures revealed an unexpected allosteric binding pocket distinct from the canonical orthosteric site [3].
The allosteric site is formed by the cytoplasmic ends of transmembrane segments 5 and 6, along with the extreme C-terminus of the α5 helix of Gi1. Within this pocket, (1R,2R)-2-PCCA engages predominantly through hydrophobic interactions: the pyridylcyclopropyl moiety inserts deeply into a subpocket formed by transmembrane segment 5, transmembrane segment 6, and Gi1, with its ortho-nitrogen forming a hydrogen bond to the backbone amide of Gly²⁸³⁶.³⁴. The biaryl group projects toward the lipid bilayer, interacting with cholesterol molecules, while the primary amine of the aminoalkyl group hydrogen-bonds with the carbonyl of Ser²⁸²⁶.³³. This binding mode explained critical structure-activity relationship observations—particularly the necessity of the primary amine and pyridine nitrogen—and established (1R,2R)-2-PCCA as a positive allosteric modulator rather than a pure orthosteric agonist [3].
Concurrently, cryogenic electron microscopy maps revealed unassigned electron density within the extracellular orthosteric pocket—a hydrophobic tunnel formed by transmembrane segments 3, 4, 5, and 7. This density, hypothesized to represent an endogenous lipidic ligand, suggests a dual mechanism: constitutive activation by an unidentified endogenous ligand occupying the orthosteric site, with (1R,2R)-2-PCCA enhancing signaling allosterically. This model explains the receptor's high basal activity observed in vitro. Furthermore, molecular dynamics simulations and mutagenesis studies leveraging this structure identified a unique activation mechanism involving a water-mediated polar network and specific residue interactions (e.g., Tyr¹⁰⁰².⁴³, Asn³¹⁵⁷.⁴⁵) that facilitate G protein coupling [3].
Functionally, (1R,2R)-2-PCCA enabled the development of critical assays for G Protein-Coupled Receptor 88 ligand screening, including a high-throughput calcium mobilization assay using chimeric Gαqi5/Gαq16 proteins and a radioligand binding assay using [³H]RTI-33 (a derivative of another agonist). These tools now facilitate the identification of diverse chemotypes targeting both allosteric and orthosteric sites, accelerating the path toward comprehensive deorphanization and therapeutic exploitation of this receptor [2] [7].
Table 3: Key Structural and Mechanistic Insights Enabled by (1R,2R)-2-PCCA
| Insight Category | Specific Findings | Methodology |
|---|---|---|
| Allosteric Binding Site | Cytoplasmic pocket involving transmembrane segment 5, transmembrane segment 6, Gαᵢ α5-helix | Cryogenic electron microscopy |
| Endogenous Ligand Clue | Unassigned density in orthosteric pocket (suggestive of lipidic ligand) | Cryogenic electron microscopy |
| Activation Mechanism | Water-mediated polar network; Constitutive activity modulated by allosteric ligand | Molecular dynamics simulations |
| G Protein Coupling | Specific interactions with Tyr¹⁰⁰².⁴³, Asn³¹⁵⁷.⁴⁵ stabilizing Gᵢ engagement | Site-directed mutagenesis |
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: